[2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone
Overview
Description
[2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone is a complex organic compound that features a morpholine ring, a phenylethyl group, and a pyridinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the cyclization of 1,2-amino alcohols or related compounds.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via nucleophilic substitution reactions, where a phenylethyl halide reacts with a nucleophile such as a morpholine derivative.
Incorporation of the Pyridinylmethanone Moiety: This step often involves the reaction of a pyridine derivative with a suitable carbonyl compound under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridinylmethanone moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted morpholine or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may act on specific molecular targets, influencing biological pathways and offering potential treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Phenylethyl)morpholin-4-yl]propanoic acid
- 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide
Uniqueness
Compared to similar compounds, [2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone stands out due to its unique combination of a morpholine ring, phenylethyl group, and pyridinylmethanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(2-phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(16-8-10-19-11-9-16)20-12-13-22-17(14-20)7-6-15-4-2-1-3-5-15/h1-5,8-11,17H,6-7,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXXTTNSKGFOIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=NC=C2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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